N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a thiolan ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the chlorophenyl and methylphenyl groups, followed by the introduction of the thiolan and oxazole rings. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of automated systems and precise control of reaction parameters can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur at specific sites within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorophenyl and oxazole derivatives, such as:
- N-(4-CHLOROPHENYL)-2-OXAZOLYLACETAMIDE
- 4-CHLOROPHENYL-5-METHYLOXAZOLE-2-CARBOXAMIDE
Uniqueness
N-[(4-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H21ClN2O4S |
---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H21ClN2O4S/c1-15-2-6-17(7-3-15)21-12-20(24-29-21)22(26)25(19-10-11-30(27,28)14-19)13-16-4-8-18(23)9-5-16/h2-9,12,19H,10-11,13-14H2,1H3 |
InChI Key |
IHVWDEBOQGTNAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=C(C=C3)Cl)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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